Fmoc-4-trifluoromethyl-L-homophenylalanine
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Overview
Description
®-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-(4-trifluoromethyl-phenyl)-butyric acid is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis, and a trifluoromethyl-phenyl group, known for its electron-withdrawing properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-(4-trifluoromethyl-phenyl)-butyric acid typically involves multiple steps:
Fmoc Protection: The initial step involves the protection of the amine group with the Fmoc group. This is usually achieved by reacting the amine with Fmoc-Cl in the presence of a base such as triethylamine.
Formation of the Butyric Acid Backbone: The next step involves the formation of the butyric acid backbone. This can be achieved through various methods, including the use of Grignard reagents or organolithium compounds.
Introduction of the Trifluoromethyl-Phenyl Group: The trifluoromethyl-phenyl group is introduced through a substitution reaction, often using trifluoromethylbenzene as a starting material.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated peptide synthesizers can streamline the process, particularly for the Fmoc protection step. Additionally, industrial methods may employ more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the fluorenylmethoxycarbonyl group.
Reduction: Reduction reactions can target the carbonyl groups within the molecule.
Substitution: The trifluoromethyl-phenyl group can participate in various substitution reactions, including nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions for substitution reactions may involve strong bases or nucleophiles, depending on the specific reaction.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorenone derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, ®-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-(4-trifluoromethyl-phenyl)-butyric acid is used as an intermediate in the synthesis of complex organic molecules. Its Fmoc group is particularly useful in peptide synthesis, allowing for the selective protection and deprotection of amine groups.
Biology
In biological research, this compound can be used to study protein interactions and enzyme mechanisms. The trifluoromethyl-phenyl group can serve as a probe for investigating hydrophobic interactions within biological systems.
Medicine
In medicine, derivatives of this compound may have potential therapeutic applications. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of pharmaceutical compounds.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, including polymers and coatings. Its unique structural properties make it suitable for applications requiring high thermal and chemical stability.
Mechanism of Action
The mechanism of action of ®-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-(4-trifluoromethyl-phenyl)-butyric acid involves its interaction with specific molecular targets. The Fmoc group can interact with amine groups in peptides, facilitating their selective protection and deprotection. The trifluoromethyl-phenyl group can engage in hydrophobic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
®-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-phenyl-butyric acid: Lacks the trifluoromethyl group, resulting in different electronic properties.
®-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-(4-methyl-phenyl)-butyric acid: Contains a methyl group instead of a trifluoromethyl group, affecting its hydrophobic interactions.
®-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-(4-chloro-phenyl)-butyric acid: Features a chloro group, which has different reactivity compared to the trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in ®-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-(4-trifluoromethyl-phenyl)-butyric acid imparts unique electronic and steric properties, making it distinct from similar compounds. This group enhances the compound’s metabolic stability and hydrophobic interactions, which can be advantageous in various applications.
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[4-(trifluoromethyl)phenyl]butanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22F3NO4/c27-26(28,29)17-12-9-16(10-13-17)11-14-23(24(31)32)30-25(33)34-15-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-10,12-13,22-23H,11,14-15H2,(H,30,33)(H,31,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSAZRJANUJZPLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC4=CC=C(C=C4)C(F)(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22F3NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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